(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine
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Overview
Description
(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound characterized by the presence of a chlorobenzyl group and a trifluoromethylsulfanylmethylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with a trifluoromethylsulfanylmethylpropyl halide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethylsulfanylmethylpropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- Trifluoromethylsulfanylmethylpropylamine
- Benzyl chloride
Uniqueness
(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClF3NS |
---|---|
Molecular Weight |
297.77 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C12H15ClF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |
InChI Key |
JIXXYYXVPOPHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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